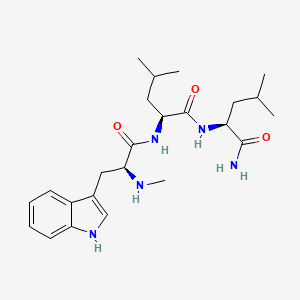
Me-Trp-Leu-Leu-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Me-Trp-Leu-Leu-NH2 is a tripeptide composed of N-methyltryptophan, leucine, and leucine, with an amide group at the C-terminus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Me-Trp-Leu-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal leucine to a solid resin. The subsequent amino acids, leucine and N-methyltryptophan, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final step involves the cleavage of the peptide from the resin and the removal of protecting groups using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Me-Trp-Leu-Leu-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can target the amide bond, leading to the formation of amines.
Substitution: The indole ring of tryptophan can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as nitronium ions can be used for substitution reactions.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Amines.
Substitution: Substituted indole derivatives.
Aplicaciones Científicas De Investigación
Me-Trp-Leu-Leu-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent in targeting specific biological pathways.
Industry: Utilized in the development of peptide-based materials and sensors
Mecanismo De Acción
The mechanism of action of Me-Trp-Leu-Leu-NH2 involves its interaction with specific molecular targets. The N-methyltryptophan residue can engage in cation-π interactions with positively charged molecules, influencing the structure and function of proteins. The leucine residues contribute to hydrophobic interactions, stabilizing the peptide’s conformation. These interactions can modulate signaling pathways and enzymatic activities .
Comparación Con Compuestos Similares
Similar Compounds
Trp-Leu-Leu-NH2: Lacks the N-methyl group on tryptophan, resulting in different interaction properties.
Me-Trp-Leu-Leu-OH: Has a free carboxyl group instead of an amide, affecting its stability and reactivity.
Me-Trp-Leu-Leu-OMe: Contains a methyl ester group, altering its solubility and biological activity.
Uniqueness
Me-Trp-Leu-Leu-NH2 is unique due to the presence of the N-methyl group on tryptophan, which enhances its interaction capabilities and stability. This modification can lead to improved binding affinity and specificity in biological systems .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N5O3/c1-14(2)10-19(22(25)30)28-24(32)21(11-15(3)4)29-23(31)20(26-5)12-16-13-27-18-9-7-6-8-17(16)18/h6-9,13-15,19-21,26-27H,10-12H2,1-5H3,(H2,25,30)(H,28,32)(H,29,31)/t19-,20-,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCWVMZMLHWANQ-ACRUOGEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














